![molecular formula C16H16F3N3OS B2767429 (3-Methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone CAS No. 1024151-60-7](/img/structure/B2767429.png)
(3-Methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone
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Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves the use of various spectroscopic techniques like NMR, IR, UV-Vis, Mass spectrometry, etc., to determine the structure of the compound . Computational methods can also be used to predict the structure and properties of the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc. These properties can be determined experimentally or predicted using computational methods .Scientific Research Applications
- The crystal structure of this compound reveals its potential as a building block for polymers. Its unique arrangement of atoms and functional groups could contribute to the design of novel materials with specific properties .
- Antinociceptive and Antiallodynic Activity : The compound can be modified to create derivatives with potential pain-relieving properties. For instance, by condensing it with aminoalkylmorpholine, researchers have synthesized compounds with antinociceptive and antiallodynic effects .
Polymer Chemistry
Medicinal Chemistry
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-methylthiophen-2-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3OS/c1-11-4-9-24-14(11)15(23)22-7-5-21(6-8-22)13-3-2-12(10-20-13)16(17,18)19/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLUSXKHTZCYVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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